molecular formula C16H19NO5S B6515356 6-methoxy-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 950269-96-2

6-methoxy-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one

Cat. No. B6515356
CAS RN: 950269-96-2
M. Wt: 337.4 g/mol
InChI Key: HKZAVSVZORQIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-methoxy-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of heterocyclic compound, and a 4-methylpiperidin-1-ylsulfonyl group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of such compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The sulfonyl group attached to the piperidine ring adds to the complexity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The piperidine ring, sulfonyl group, and chromen-2-one group can all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the sulfonyl group could potentially make the compound more polar .

Scientific Research Applications

Catalytic Protodeboronation for Alkene Hydromethylation

Organofluorine Chemistry

Antileishmanial Activity

Future Directions

The future directions for research on this compound could include further studies on its synthesis, chemical reactions, and potential applications in the pharmaceutical industry . It could also be interesting to investigate its physical and chemical properties in more detail.

properties

IUPAC Name

6-methoxy-3-(4-methylpiperidin-1-yl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-11-5-7-17(8-6-11)23(19,20)15-10-12-9-13(21-2)3-4-14(12)22-16(15)18/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZAVSVZORQIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.